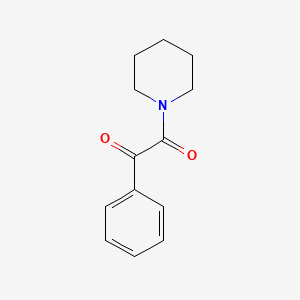![molecular formula C17H15Cl2N3O4S2 B2708878 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 923122-04-7](/img/structure/B2708878.png)
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-D is an odorless white to tan solid . It’s one of the most widely used broadleaf herbicides in the world . It’s structurally and functionally analogous to the natural auxin IAA .
Synthesis Analysis
The preparation of 2,4-D was reported by R. Pokorny in 1941 from 2,4-dichlorophenol and chloroacetic acid .Molecular Structure Analysis
The molecular formula of 2,4-D is C8H6Cl2O3 . Its average mass is 220.030 Da and its monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
2,4-D is incompatible with strong oxidizers and is corrosive to metals . It decomposes rapidly in water .Physical And Chemical Properties Analysis
2,4-D is soluble in water . It has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), and a boiling point of 335.78°C (rough estimate) .科学的研究の応用
Global Trends and Toxicology Studies
Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a chemical closely related to the subject compound, has advanced significantly. A scientometric review highlights the global trends in 2,4-D research, focusing on its toxicological impact on both humans and the environment. This review emphasizes the need for future research to concentrate on molecular biology aspects, specifically gene expression, to better understand the toxicological effects of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact and Biodegradation
Studies on the environmental impact and biodegradation of chlorophenols, compounds structurally similar to the subject compound, have been reviewed extensively. These compounds are significant due to their role as precursors to dioxins, highlighting the critical need to understand their fate in environments such as municipal solid waste incineration (MSWI). Research indicates a correlation between chlorophenols and other toxic by-products, suggesting the importance of monitoring and mitigating their presence in the environment (Peng et al., 2016).
Medicinal Chemistry Applications
The benzothiazole moiety, an integral part of the chemical structure , has been the focus of medicinal chemistry research due to its wide range of pharmacological properties. Reviews on benzothiazole-based molecules have revealed their significant therapeutic potential across various medical conditions, including anticancer, antibacterial, and anti-inflammatory diseases. This underscores the versatility of benzothiazole derivatives in drug discovery and development (Keri, Patil, Patil, & Budagumpi, 2015).
Environmental and Human Health Concerns
The widespread use of herbicides like 2,4-D has raised concerns regarding their potential impact on human health and ecosystems. Reviews have called for comprehensive studies to understand the environmental fate, accumulation, and effects of low-level exposures to such compounds. The increased use of 2,4-D-resistant crops may lead to higher residue levels in the environment, necessitating further investigation into the safe use and management of these chemicals (Islam et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFSKCPLBNSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)


![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)



